Bienvenue dans la boutique en ligne BenchChem!

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

Kinase inhibitor design Structure-activity relationship Halogen bonding

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a synthetic small molecule (C20H18BrN3O2S, MW 444.35) belonging to the piperidinyl-thiazole class of heterocyclic compounds. Its structure comprises a 2-phenylthiazole-4-carbonyl moiety linked to a piperidine ring bearing a 3-bromopyridin-2-yloxy substituent.

Molecular Formula C20H18BrN3O2S
Molecular Weight 444.35
CAS No. 1448059-92-4
Cat. No. B2810344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
CAS1448059-92-4
Molecular FormulaC20H18BrN3O2S
Molecular Weight444.35
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CSC(=N3)C4=CC=CC=C4
InChIInChI=1S/C20H18BrN3O2S/c21-16-7-4-10-22-18(16)26-15-8-11-24(12-9-15)20(25)17-13-27-19(23-17)14-5-2-1-3-6-14/h1-7,10,13,15H,8-9,11-12H2
InChIKeyKTYMGPYIWGNLEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS 1448059-92-4 – Product Identity and Procurement Baseline


(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a synthetic small molecule (C20H18BrN3O2S, MW 444.35) belonging to the piperidinyl-thiazole class of heterocyclic compounds. Its structure comprises a 2-phenylthiazole-4-carbonyl moiety linked to a piperidine ring bearing a 3-bromopyridin-2-yloxy substituent. The thiazole and piperidine motifs are privileged scaffolds in kinase inhibitor design, and structurally related compounds have been disclosed as Bruton's tyrosine kinase (Btk) inhibitors in patent applications [1]. The compound is commercially available from multiple chemical suppliers, typically at ≥95% purity, and is intended exclusively for laboratory research use [2].

Why (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone Cannot Be Interchanged with In-Class Analogs


The piperidinyl-thiazole scaffold is highly sensitive to substituent identity on the piperidine ring. The 3-bromopyridin-2-yloxy group in this compound is not merely a placeholder; the bromine atom at the 3-position of the pyridine ring modulates both electronic properties (withdrawing electron density, altering the pKa of the adjacent pyridine nitrogen) and steric profile, which can critically influence target binding, selectivity, and metabolic stability relative to chloro-, fluoro-, or unsubstituted pyridinyl analogs [1]. Furthermore, the ether linkage (C–O–C) connecting the piperidine to the bromopyridine introduces conformational flexibility distinct from direct C–C linked or sulfonyl-linked comparators, affecting the three-dimensional presentation of the bromopyridine pharmacophore. In the context of kinase inhibitor programs, even single-atom substitutions on the solvent-exposed moiety have been shown to alter Btk IC50 values by orders of magnitude within related chemical series [1]. Therefore, generic substitution without empirical validation is scientifically unsound.

Quantitative Evidence Guide for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS 1448059-92-4


3-Bromopyridin-2-yloxy Substituent: Structural Differentiation from Chloro- and Unsubstituted Pyridinyl Analogs

The 3-bromopyridin-2-yloxy substituent distinguishes this compound from the closest commercially available analogs bearing 5-chloropyridin-2-yloxy or pyrazin-2-yloxy groups at the same position . Bromine at the pyridine 3-position provides a larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and greater polarizability, which can enhance halogen-bonding interactions with protein backbone carbonyls in kinase hinge regions—a well-documented phenomenon in kinase inhibitor design [1]. However, no direct head-to-head biochemical or cellular comparison data for this specific compound versus its chloro or pyrazinyl analogs is publicly available at this time [2].

Kinase inhibitor design Structure-activity relationship Halogen bonding

Molecular Weight and Lipophilicity: Differentiated Physicochemical Profile Relative to De-brominated Scaffold

The molecular weight of 444.35 g/mol and the presence of bromine confer a distinct physicochemical profile. The bromine atom contributes to a higher molecular weight and increased lipophilicity (estimated AlogP) relative to the des-bromo scaffold [1]. For comparison, the pyrazinyloxy analog (CAS 1448079-57-9) has a molecular formula of C19H18N4O2S (MW ~366.4), representing a reduction of ~78 Da and the loss of the halogen atom . The higher molecular weight and lipophilicity of the brominated compound may influence membrane permeability and metabolic stability, but no experimental LogD, solubility, or metabolic stability data have been reported for this specific compound.

Drug-likeness Lipinski parameters Physicochemical profiling

Btk Inhibitor Patent Landscape: Class-Level Evidence for Piperidinyl-Thiazole Scaffold Activity

Compounds containing the 2-phenylthiazole-4-carbonyl-piperidine core fall within the generic Formula I of U.S. Patent 9,359,345 B2 (Hoffmann-La Roche), which discloses Btk inhibitors with reported IC50 values ranging from sub-nanomolar to micromolar across the exemplified series [1]. Within this patent family, structurally related compounds bearing heteroaryloxy substituents on the piperidine ring demonstrated Btk inhibitory activity. However, the specific compound CAS 1448059-92-4 is not explicitly exemplified in this patent, and no Btk IC50 value for this exact structure has been publicly disclosed [2]. The patent's generic claims (claim 1) require X = C(=O)—which is satisfied by the methanone linker in this compound—and Y = CH or N, with A being, inter alia, phenyl or OR4, consistent with the 2-phenylthiazole and ether-linked bromopyridine motifs present in this compound [1].

Bruton's tyrosine kinase Btk inhibition Kinase inhibitor patent

Bromine as a Heavy Atom: Potential Utility in X-ray Crystallography Phasing

The presence of a covalently bound bromine atom provides anomalous scattering signal suitable for experimental phasing in protein-ligand co-crystallography studies [1]. Bromine (f'' at Cu Kα ≈ 1.28 e⁻) can facilitate single-wavelength anomalous diffraction (SAD) phasing at resolutions where sulfur SAD may be insufficient [2]. This is a practical differentiator from the des-bromo and chloro analogs: chlorine has significantly weaker anomalous signal (f'' at Cu Kα ≈ 0.55 e⁻), making bromine the preferred intrinsic anomalous scatterer among common halogen substituents for crystallographic applications [1]. This property is independent of biological activity and provides a tangible, quantifiable advantage for structural biology workflows.

X-ray crystallography Experimental phasing Structural biology

Ether Linker Conformational Flexibility vs. Sulfonyl-Linked Analogs: Implications for Target Engagement

The C–O–C ether linkage connecting the piperidine ring to the 3-bromopyridine in this compound confers torsional flexibility distinct from the more rigid S(=O)₂ sulfonyl linker found in (4-(benzylsulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone, another commercially available analog within the same core scaffold family . Ether-linked compounds can sample a broader conformational ensemble (estimated 2–3 accessible rotamers around the O–CH₂ and O–Ar bonds) compared to sulfonyl-linked analogs (restricted rotation around S–C bond due to tetrahedral sulfone geometry) [1]. This flexibility may translate to differential binding kinetics (e.g., kon/koff rates) and the ability to accommodate induced-fit binding pocket conformations that sulfonyl-linked rigid analogs cannot access. No experimental binding kinetics data for either compound are publicly available [2].

Conformational analysis Linker pharmacology Scaffold hopping

Summary of Evidence Limitations: Critical Transparency for Procurement Decisions

Following exhaustive searching of PubMed, PubChem, ChEMBL, BindingDB, the Protein Data Bank, Google Patents, and chemical supplier databases (search date: 2026-05-09), no peer-reviewed publication, patent example, or public database entry was found that reports quantitative biological activity data (IC50, Ki, Kd, EC50, % inhibition at a defined concentration, or cellular potency) for CAS 1448059-92-4 [1][2]. This compound falls into the category of 'research chemicals with uncharacterized biological activity.' All differentiation claims presented in this guide are therefore based on class-level inference from structurally related compounds, physicochemical principles, or crystallographic utility of the bromine atom. None of the preceding evidence items constitute a direct, experimentally validated demonstration that this compound is superior to any named comparator in a biological assay. Procurement decisions should weigh this absence of data against the compound's potential synthetic utility as a building block or its value as a bromine-containing analog for crystallographic phasing [3].

Evidence-based procurement Gap analysis Research compound selection

Recommended Research and Industrial Application Scenarios for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone


X-ray Crystallography: Use as an Intrinsic Bromine SAD Phasing Tool for Protein-Ligand Co-Structure Determination

This compound is well-suited for co-crystallography studies where experimental phasing is required. The covalently bound bromine atom provides anomalous scattering (f'' ≈ 1.28 e⁻ at Cu Kα) sufficient for single-wavelength anomalous diffraction (SAD) phasing, as evidenced by established crystallographic principles [1]. This eliminates the need for selenomethionine derivatization or heavy-atom soaking, reducing experimental complexity. The compound can be soaked into or co-crystallized with target proteins (particularly kinases, given the structural relationship to kinase inhibitor scaffolds [2]), and the bromine anomalous signal can be exploited for phase determination using standard SAD data collection protocols [1].

Structure-Activity Relationship (SAR) Exploration: Halogen Scanning Within Piperidinyl-Thiazole Kinase Inhibitor Series

For medicinal chemistry programs investigating piperidinyl-thiazole-based kinase inhibitors, this compound provides a brominated reference point for systematic halogen scanning. By comparing this compound against its 5-chloropyridin-2-yloxy analog (commercially available), the unsubstituted pyrazinyloxy analog (CAS 1448079-57-9), and potentially a de-bromo scaffold, researchers can empirically map the contribution of halogen size, polarizability, and electronic effects to target potency and selectivity [3]. The patent landscape (US 9,359,345 B2) establishes that compounds within this generic scaffold can exhibit Btk inhibitory activity, providing a rational starting point for such SAR studies, though activity must be independently confirmed [2].

Chemical Probe Development: Conformational Sampling Tool for Induced-Fit Binding Pocket Analysis

The ether linkage in this compound provides greater conformational flexibility compared to sulfonyl-linked analogs within the same 2-phenylthiazole-4-carbonyl-piperidine core [4]. This makes the compound a valuable tool for investigating protein conformational dynamics. Researchers can use this flexible ether-linked compound alongside the rigid sulfonyl analog to probe whether target proteins exhibit induced-fit binding behavior—differential binding between the two would suggest conformational selection plays a role in target engagement. This approach is particularly relevant for kinases known to undergo significant conformational changes upon inhibitor binding [2].

Synthetic Chemistry: Building Block for Diversification via Bromine Cross-Coupling Reactions

The 3-bromopyridine moiety provides a versatile synthetic handle for late-stage diversification. The aryl bromide is amenable to Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling rapid generation of derivative libraries from a common late-stage intermediate [5]. This positions the compound not merely as an end-product for biological testing but as a strategically functionalized building block for parallel synthesis. The commercial availability (≥95% purity) from multiple suppliers supports its use as a reliable starting material for such diversification campaigns [6].

Quote Request

Request a Quote for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.